
Methyl 6-cyano-5-hydroxynicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-cyano-5-hydroxynicotinate is an organic compound with the molecular formula C8H6N2O3 It is a derivative of nicotinic acid and is characterized by the presence of a cyano group at the 6-position and a hydroxyl group at the 5-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 6-cyano-5-hydroxynicotinate can be synthesized through several methods. One common approach involves the esterification of 6-hydroxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for several hours, followed by neutralization and purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and more efficient purification processes. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
Methyl 6-cyano-5-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-cyano-5-oxonicotinate.
Reduction: Formation of 6-amino-5-hydroxynicotinate.
Substitution: Formation of various ethers and esters depending on the substituents used.
科学的研究の応用
Methyl 6-cyano-5-hydroxynicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of methyl 6-cyano-5-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
6-Hydroxynicotinic acid: A precursor in the synthesis of methyl 6-cyano-5-hydroxynicotinate, differing by the absence of the cyano group.
Methyl 5-hydroxynicotinate: Similar structure but lacks the cyano group at the 6-position.
Nicotinic acid: The parent compound, lacking both the cyano and hydroxyl groups.
Uniqueness
This compound is unique due to the presence of both the cyano and hydroxyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
特性
分子式 |
C8H6N2O3 |
|---|---|
分子量 |
178.14 g/mol |
IUPAC名 |
methyl 6-cyano-5-hydroxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H6N2O3/c1-13-8(12)5-2-7(11)6(3-9)10-4-5/h2,4,11H,1H3 |
InChIキー |
VDMKVBVZIWJNCQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(N=C1)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


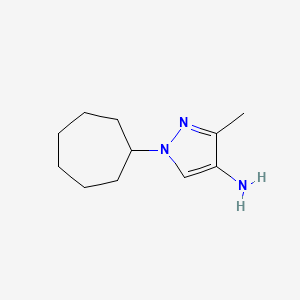
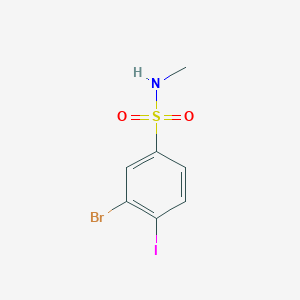
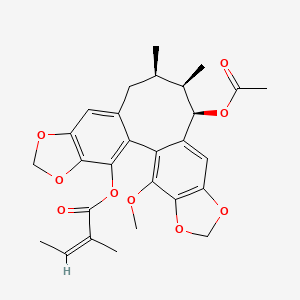
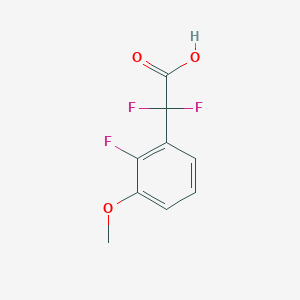
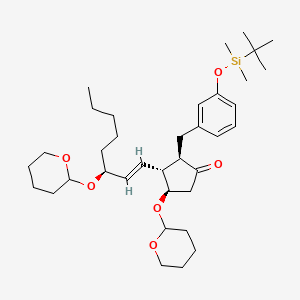
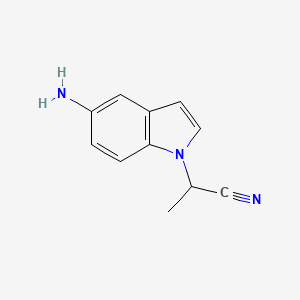
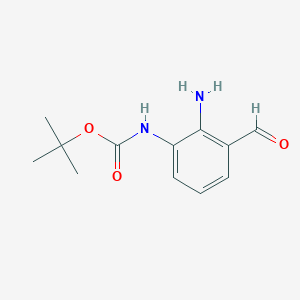
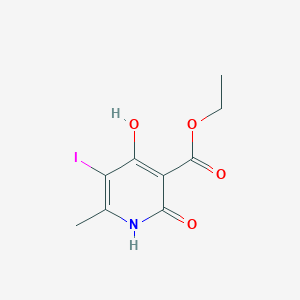
![2-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13077873.png)

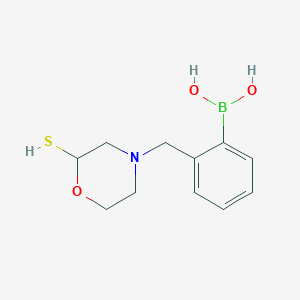
![5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B13077887.png)
![3-[3-(2,4-Dimethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-propionic acid](/img/structure/B13077908.png)

